

In-Depth Technical Guide to Skyrin: A Compound of Interest for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Skyrin**

Cat. No.: **B155860**

[Get Quote](#)

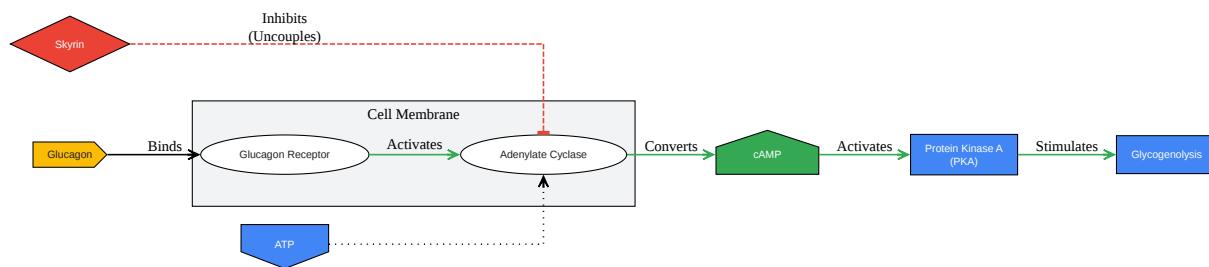
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and mechanisms of action of **Skyrin**, a naturally occurring bisanthraquinone. The information is presented to support further research and development efforts related to this compound.

Core Compound Identifiers and Properties

Skyrin is a symmetrical bisanthraquinone derived from two emodin units. It is a secondary metabolite produced by various fungi, including several species of *Penicillium* and *Aspergillus*. The compound's core chemical identifiers are summarized below for clear reference.

Identifier	Value	Source
CAS Number	602-06-2	[1] [2]
Molecular Formula	C ₃₀ H ₁₈ O ₁₀	[1] [2]
Molecular Weight	538.46 g/mol	[2]
IUPAC Name	2,4,5-trihydroxy-7-methyl-1-(2,4,5-trihydroxy-7-methyl-9,10-dioxoanthracen-1-yl)anthracene-9,10-dione	[1]
InChI	InChI=1S/C30H18O10/c1-9-3-11-19(13(31)5-9)29(39)23-17(35)7-15(33)21(25(23)27(11)37)22-16(34)8-18(36)24-26(22)28(38)12-4-10(2)6-14(32)20(12)30(24)40/h3-8,31-36H,1-2H3	[1]
InChIKey	MQSXZQXHIJMNAF-UHFFFAOYSA-N	[1]
Canonical SMILES	CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C(=C3C2=O)C4=C5C(=C(C=C4O)O)C(=O)C6=C(C5=O)C=C(C=C6O)C)O)O	[1]
PubChem CID	73071	[1]
Synonyms	Endothianin, Rhodophyscin	[1]


Biological Activities and Mechanisms of Action

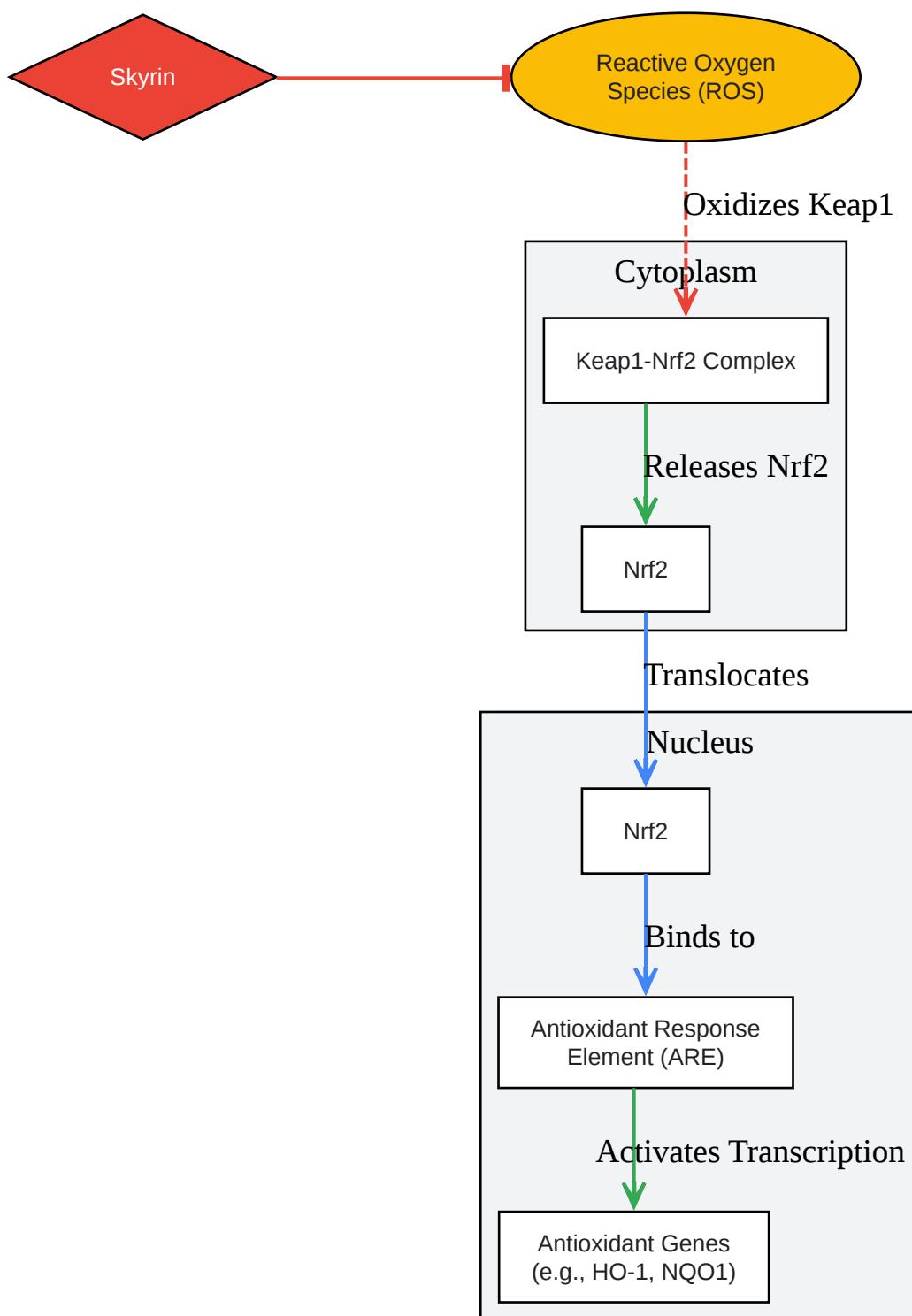
Skyrin has demonstrated a range of biological activities, making it a compound of significant interest for further investigation. These activities include glucagon antagonism, antioxidant effects, and antibacterial and cytotoxic properties.

Glucagon Receptor Antagonism

Skyrin acts as a non-peptidic, receptor-selective glucagon antagonist.^[3] It functionally uncouples the glucagon receptor from adenylate cyclase activation, thereby inhibiting glucagon-stimulated cAMP production.^[1] This action has been observed in both rat and human hepatocytes.^[1] In rat hepatocytes, **skyrin** at a concentration of 30 μ mol/L inhibited glucagon-stimulated cAMP production by 53%.^[1] In primary cultures of human hepatocytes, 10 μ mol/L **skyrin** reduced glucagon-stimulated cAMP production by 55% and glycogenolysis by 27%.^[1] This selective antagonism of the glucagon signaling pathway suggests its potential as a lead compound for the development of anti-diabetic agents.

The proposed mechanism of action for **Skyrin**'s glucagon antagonism is illustrated in the following diagram:

[Click to download full resolution via product page](#)


Skyrin's antagonism of the glucagon signaling pathway.

Antioxidant Activity

Skyrin is an effective scavenger of free radicals, including hydroxyl radicals ($\bullet\text{OH}$) and singlet oxygen (${}^1\text{O}_2$). Its antioxidant activity is comparable to that of known antioxidants like emodin, vitamin C, and vitamin E. The mechanism of its antioxidant action is believed to involve the

donation of hydrogen atoms from its multiple hydroxyl groups to neutralize free radicals. This activity has been demonstrated in various cell-free assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

A potential signaling pathway involved in the cellular antioxidant response that **Skyrin** may modulate is the Nrf2-Keap1 pathway. By scavenging reactive oxygen species (ROS), **Skyrin** could potentially lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes.

[Click to download full resolution via product page](#)

Potential modulation of the Nrf2 antioxidant pathway by **Skyrin**.

Antibacterial and Cytotoxic Activities

Skyrin has demonstrated antibacterial properties against various bacterial strains. The proposed mechanism of action involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.

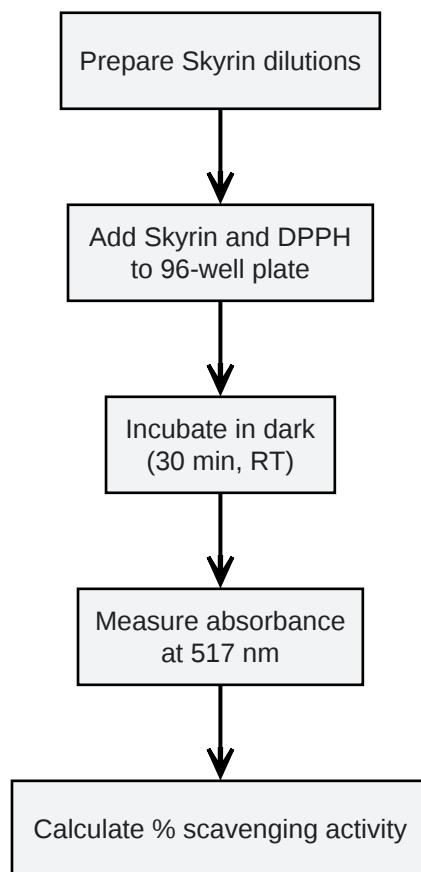
Furthermore, **Skyrin** exhibits cytotoxic activity against several cancer cell lines. This effect is thought to be mediated through the induction of apoptosis and the inhibition of cell proliferation. The DNA-protective effects of **Skyrin** have also been observed, which may contribute to its selective cytotoxicity towards cancer cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of **Skyrin**'s biological activities.

DPPH Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of **Skyrin**.


Materials:

- **Skyrin** solution (in methanol or ethanol)
- 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol or ethanol)
- Methanol or ethanol (as solvent)
- 96-well microplate
- Microplate reader

Procedure:

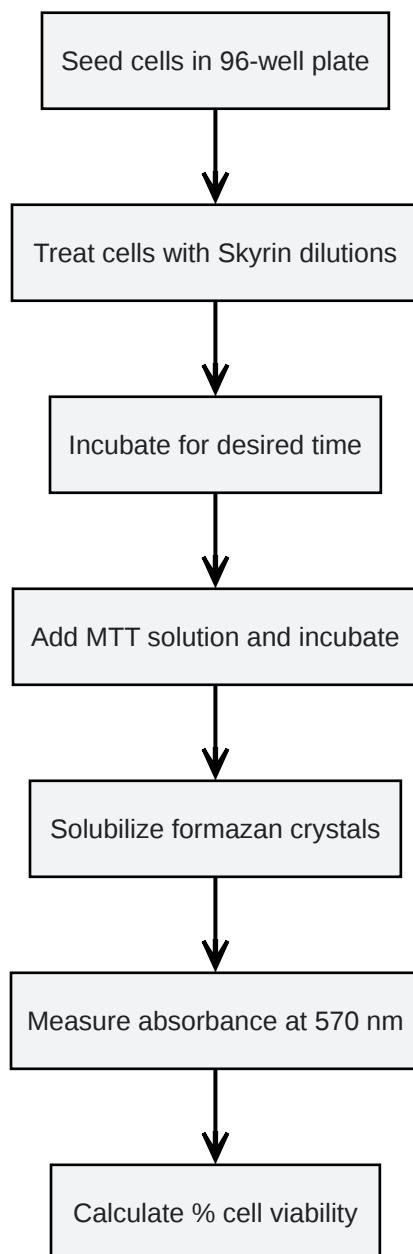
- Prepare a series of dilutions of the **Skyrin** solution in the chosen solvent.
- In a 96-well microplate, add 100 μ L of each **Skyrin** dilution to separate wells.
- Add 100 μ L of the DPPH solution to each well containing the **Skyrin** dilutions.
- Prepare a control well containing 100 μ L of the solvent and 100 μ L of the DPPH solution.

- Prepare a blank well containing 200 μ L of the solvent.
- Incubate the microplate in the dark at room temperature for 30 minutes.
- Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$

[Click to download full resolution via product page](#)

Workflow for the DPPH radical scavenging assay.

MTT Assay for Cytotoxicity


This colorimetric assay is used to assess the cytotoxic effects of **Skyrin** on cancer cell lines.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **Skyrin** solution (in a suitable solvent like DMSO)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- DMSO or solubilization buffer
- 96-well cell culture plate
- Incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Prepare serial dilutions of the **Skyrin** solution in complete cell culture medium.
- Remove the old medium from the wells and add 100 µL of the **Skyrin** dilutions to the cells. Include a vehicle control (medium with solvent) and a no-treatment control.
- Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours until formazan crystals are formed.
- Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the no-treatment control.

[Click to download full resolution via product page](#)

Workflow for the MTT cytotoxicity assay.

Conclusion

Skyrin is a multifaceted natural compound with promising biological activities that warrant further investigation. Its role as a glucagon antagonist presents a potential avenue for the development of novel therapeutics for diabetes. Additionally, its antioxidant, antibacterial, and cytotoxic properties suggest a broader range of potential applications in medicine and

pharmacology. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of **Skyrin**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Effects of skyrin, a receptor-selective glucagon antagonist, in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. glucagon.com [glucagon.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to Skyrin: A Compound of Interest for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b155860#skyrin-compound-cas-number-and-identifiers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com